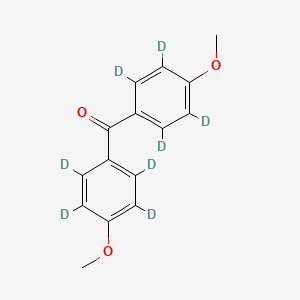
Bis(4-Methoxyphenyl)methanone-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-Methoxyphenyl)methanone-d8 is a deuterium-labeled compound, specifically the deuterated form of Bis(4-Methoxyphenyl)methanone. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-Methoxyphenyl)methanone-d8 involves the deuteration of Bis(4-Methoxyphenyl)methanone. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods involve the use of deuterated reagents and catalysts to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents in controlled environments to ensure high purity and yield of the deuterated product .
Chemical Reactions Analysis
Types of Reactions
Bis(4-Methoxyphenyl)methanone-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine oxides.
Reduction: It can be reduced to intermediate bis(4-methoxyphenyl)-hydroxylamine.
Substitution: The methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone imine oxides from oxidation, bis(4-methoxyphenyl)-hydroxylamine from reduction, and substituted derivatives from substitution reactions .
Scientific Research Applications
Bis(4-Methoxyphenyl)methanone-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a tracer in drug development, where it helps in the quantitation of drug molecules . The incorporation of deuterium can also affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in pharmaceutical research .
Mechanism of Action
The mechanism of action of Bis(4-Methoxyphenyl)methanone-d8 involves its role as a tracer in drug development. The deuterium atoms in the compound replace hydrogen atoms, which can alter the compound’s behavior in biological systems. This alteration can affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, providing valuable insights into the drug development process .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(4-Methoxyphenyl)methanone-d8 include:
- Bis(4-Methoxyphenyl)methanone
- 4,4’-Dimethoxybenzophenone
- Bis(4-anisyl) ketone
Uniqueness
The uniqueness of this compound lies in its deuterium labeling. This labeling provides distinct advantages in scientific research, particularly in drug development, where it serves as a valuable tracer for quantitation and can alter the pharmacokinetic and metabolic profiles of drugs .
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
bis(2,3,5,6-tetradeuterio-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H14O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
RFVHVYKVRGKLNK-UWAUJQNOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])OC)[2H])[2H])[2H])[2H])OC)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















